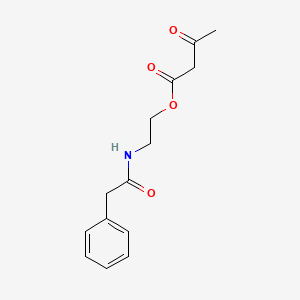
2-(2-Phenylacetamido)ethyl 3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylacetamido)ethyl 3-oxobutanoate is an organic compound that belongs to the class of esters It is a derivative of ethyl acetoacetate and phenylacetamide, featuring both ester and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate typically involves the reaction of ethyl acetoacetate with phenylacetamide. The process can be summarized as follows:
Formation of Enolate Ion: Ethyl acetoacetate is treated with a base such as sodium ethoxide to form the enolate ion.
Nucleophilic Addition: The enolate ion then undergoes nucleophilic addition to phenylacetamide, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(2-Phenylacetamido)ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Phenylacetic acid and ethyl 3-hydroxybutanoate.
Reduction: 2-(2-Phenylacetamido)ethyl 3-hydroxybutanoate.
Substitution: Various substituted amides or esters depending on the nucleophile used.
科学的研究の応用
2-(2-Phenylacetamido)ethyl 3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate involves its interaction with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
Ethyl Acetoacetate: A precursor in the synthesis of 2-(2-Phenylacetamido)ethyl 3-oxobutanoate, known for its use in organic synthesis.
Phenylacetamide: Another precursor, commonly used in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to the presence of both ester and amide functional groups, which confer distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications.
特性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
2-[(2-phenylacetyl)amino]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C14H17NO4/c1-11(16)9-14(18)19-8-7-15-13(17)10-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,17) |
InChIキー |
RKOATBUNISXBIT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)OCCNC(=O)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



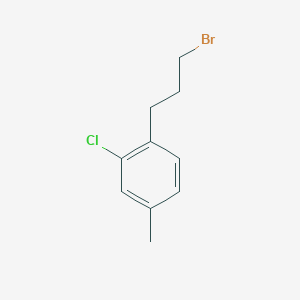
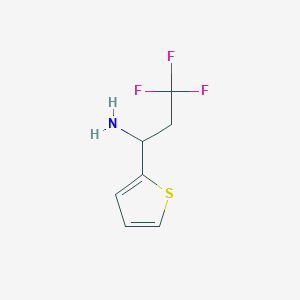
![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
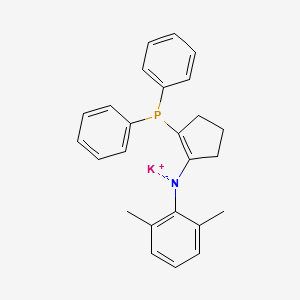
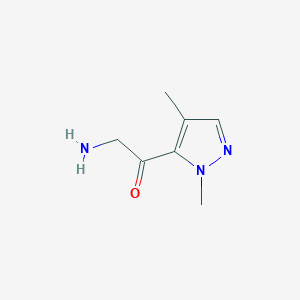
![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
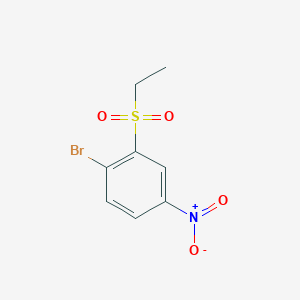
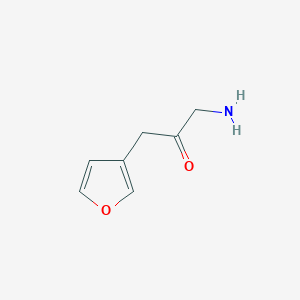
![7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13154670.png)
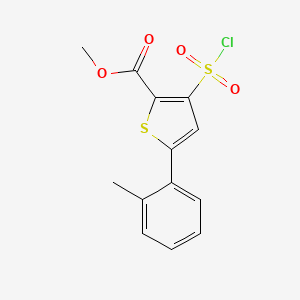
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
